molecular formula C19H18BrN3O4 B2742015 1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034604-02-7

1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2742015
CAS No.: 2034604-02-7
M. Wt: 432.274
InChI Key: PUYBYRHABXWOFU-UHFFFAOYSA-N
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Description

1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial research. This compound features a unique structure combining a bromofuran moiety, a piperidine ring, and an imidazolidine-2,4-dione core, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromofuran Moiety: The initial step involves the bromination of furan to produce 5-bromofuran. This reaction is typically carried out using bromine in the presence of a suitable solvent like acetic acid.

    Synthesis of the Piperidine Intermediate: The next step involves the acylation of piperidine with 5-bromofuran-2-carbonyl chloride to form the piperidin-4-yl intermediate.

    Formation of the Imidazolidine-2,4-dione Core: The final step involves the cyclization of the piperidine intermediate with phenylisocyanate to form the imidazolidine-2,4-dione core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromofuran moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Research: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and imidazolidine-2,4-dione core contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can be compared with similar compounds such as:

    1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione: This compound features a methoxyethyl group instead of a phenyl group, which may alter its chemical properties and reactivity.

    1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione: The cyclopropyl group in this compound provides different steric and electronic effects compared to the phenyl group.

Properties

IUPAC Name

1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c20-16-7-6-15(27-16)18(25)21-10-8-13(9-11-21)22-12-17(24)23(19(22)26)14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYBYRHABXWOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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